Methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate, with the CAS number 2230200-76-5, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound features a unique molecular structure that includes both a benzimidazole ring and an oxetane moiety, making it of interest in various scientific applications. Its molecular formula is and it has a molecular weight of approximately 294.74 g/mol. The compound is typically utilized as a pharmaceutical intermediate due to its potential biological activities and structural characteristics.
The synthesis of methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate can be achieved through several synthetic routes. One efficient method involves the use of chloromethylation techniques, where chloromethyl derivatives are reacted with oxetane-containing compounds to form the desired product.
Technical details include:
The synthesis may also involve multiple steps, including protection-deprotection strategies for functional groups, which are common in complex organic syntheses. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reactions and to purify the final product.
The structure of methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate can be represented using various structural formulas, highlighting its intricate arrangement of atoms. The compound features a benzimidazole core with a carboxylate group and an oxetane ring attached via a methylene bridge.
COC(=O)C1=CC=C2N=C(CCl)N(C[C@@H]3CCO3)C2=C1
This notation allows for easy interpretation of the molecular structure by computational tools.
Methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate can participate in various chemical reactions typical for benzimidazole derivatives. These include nucleophilic substitutions where the chloromethyl group can be replaced by various nucleophiles, leading to diverse derivatives.
The reactivity of the chloromethyl group allows for further functionalization, which can be exploited in medicinal chemistry to develop new therapeutic agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical in determining the success and yield of these transformations.
The mechanism of action for compounds like methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate typically involves interactions at the molecular level with biological targets, such as enzymes or receptors. The presence of both the benzimidazole and oxetane moieties may contribute to its biological activity through:
Research indicates that similar compounds exhibit anti-inflammatory properties and other pharmacological activities, suggesting potential therapeutic applications.
Methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate is characterized by:
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Solubility in organic solvents such as ethanol or dimethyl sulfoxide is common, which aids in its application as a pharmaceutical intermediate.
Methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate finds utility primarily in:
This compound's unique structural features make it a valuable candidate for further exploration in medicinal chemistry and related fields.
The benzimidazole core is typically constructed via cyclocondensation of ortho-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents. Two principal routes dominate:
Route A: Carboxylic Acid-Mediated Cyclization4-(Methoxycarbonyl)benzene-1,2-diamine undergoes condensation with chloroacetic acid derivatives under acidic conditions. A critical improvement employs in situ protection of the diamine to prevent oligomerization:
4-(Methoxycarbonyl)benzene-1,2-diamine + ClCH₂CO₂H → 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (75–80% yield)
Phosphoric acid catalysis at 110°C minimizes decarboxylation side products, enhancing yield to >85% [3].
Route B: Carbonylative Cyclization Using CO SurrogatesPalladium-catalyzed carbonylation enables direct incorporation of the ester group during cyclization:
4-Amino-3-nitrobenzoate + CO + ClCH₂CHO → Target benzimidazole
Reaction Parameters:
Table 1: Benzimidazole Core Formation Method Comparison
Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Acid condensation | H₃PO₄ | 85 | 97 | Low catalyst cost |
Carbonylative | Pd(OAc)₂/Xantphos | 70 | 92 | Simultaneous ester incorporation |
Stereoselective N-alkylation at the benzimidazole nitrogen (N-1 position) with (S)-oxetanylmethyl groups employs chiral auxiliaries or asymmetric catalysis:
Chiral Pool StrategyCommercially available (S)-oxetan-2-ylmethanol (enantiomeric excess >99%) is activated via mesylation or halogenation:
(S)-Oxetan-2-ylmethanol + MsCl → (S)-2-(chloromethyl)oxetane (90% yield)
Subsequent alkylation of 2-(chloromethyl)-1H-benzimidazole-5-carboxylate requires:
Asymmetric Alkylation CatalysisFor racemic oxetane precursors, kinetic resolution is possible using chiral phosphines:
Racemic 2-(bromomethyl)oxetane + Benzimidazole precursor → (S)-Product (45% yield, 94% enantiomeric excess)
Catalyst: (S)-t-Bu-BINAP (7 mol%)Limitation: Low atom economy limits industrial application despite high stereoselectivity [3].
Critical Parameter: Water content must be <200 ppm to prevent oxetane ring hydrolysis, which causes a 15–20% yield reduction.
Chloromethyl group installation occurs either before or after benzimidazole cyclization, with significant kinetic differences:
Pre-Cyclization RouteChloroacetylation of diamine precursors follows second-order kinetics:
4-(Methoxycarbonyl)benzene-1,2-diamine + ClCH₂COCl → Chloroacetamide intermediate
Kinetic Profile:
Post-Cyclization Electrophilic ChloromethylationDirect chloromethylation of formed benzimidazole requires Lewis acid mediation:
1-(Oxetan-2-ylmethyl)benzimidazole-5-carboxylate + CH₂O + HCl → Target compound
Optimized Conditions:
Table 2: Chloromethylation Efficiency Under Varying Conditions
Method | Temperature (°C) | Time (h) | Regioselectivity (C2:C1) | Yield (%) |
---|---|---|---|---|
Pre-cyclization | 25 | 2 | N/A | 95 |
Post-cyclization (uncatalyzed) | 40 | 12 | 2:1 | 55 |
Post-cyclization (ZnCl₂) | 40 | 8 | 5:1 | 82 |
Carboxylate installation via esterification employs distinct catalytic systems depending on substrate stability:
Acid Chloride-Mediated EsterificationCarboxylic acid intermediates react with methyl chloride under Schotten-Baumann conditions:
2-(Chloromethyl)-3-[(S)-oxetan-2-ylmethyl]-1H-benzimidazole-5-carboxylic acid + CH₃Cl → Methyl ester
Catalytic Enhancement:Cuprous bromide chloride (CuBrCl, 3 mol%) accelerates reaction 6-fold by facilitating oxidative addition:
Transesterification of Activated EstersTert-butyl esters undergo methanolysis with acid catalysis:
*Tert*-butyl ester + CH₃OH → Methyl ester
Optimized Protocol:
Solvent Effects: Polar aprotic solvents like dimethylformamide increase nucleophilicity but promote chloromethyl group solvolysis. Solvent screening reveals dichloromethane as optimal for halide stability [4].
Table 3: Esterification Efficiency in Solvent Systems
Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Dichloromethane/H₂O | CuBrCl | 25 | 0.5 | 98 |
Dimethylformamide | None | 60 | 12 | 65 |
Methanol/toluene | p-TsOH | 80 | 4 | 95 |
Acetonitrile | Diisopropylcarbodiimide | 40 | 8 | 78 |
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: